3-(4-Chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including a triazole, thiadiazole, and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE include other triazole and thiadiazole derivatives. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine derivatives
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine derivatives The uniqueness of 4-{[3-(4-CHLOROBENZYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]METHYL}-3,5-DIMETHYLISOXAZOLE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H14ClN5OS |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[[3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C16H14ClN5OS/c1-9-13(10(2)23-21-9)8-15-20-22-14(18-19-16(22)24-15)7-11-3-5-12(17)6-4-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
CQOFVCKVOULBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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